
Nortrachelogenin
Descripción general
Descripción
Nortrachelogenin (C₂₀H₂₂O₇; molecular weight: 374.38 g/mol) is a dibenzylbutyrolactone lignan first isolated from Loranthus parasiticus and Wikstroemia indica . It exists in enantiomeric forms: (-)-nortrachelogenin, which is widely studied for its anti-inflammatory and anticancer properties, and (+)-nortrachelogenin, known for central nervous system (CNS) depressant effects . Key pharmacological activities include:
- Anti-inflammatory action: Binds sex hormone-binding globulin (SHBG) to elevate serum androgen levels and suppress NFκB activity in macrophages, mitigating rheumatoid arthritis symptoms .
- Antifungal activity: Disrupts Candida albicans membranes at high concentrations and induces apoptosis at low doses .
Mecanismo De Acción
Target of Action
Nortrachelogenin, a lignan belonging to a group of polyphenolic compounds , primarily targets pathogenic bacteria, including antibiotic-resistant strains . It has shown efficacy against Escherichia coli O157 and several pathogenic fungi .
Mode of Action
This compound interacts with its targets by disorganizing and perturbing the cytoplasmic membrane . This interaction results in an increase in the permeability of the plasma membrane, as evidenced by the penetration of SYTOX Green into bacterial cells . An increase in fluorescence intensity using bis-(1,3-dibutylbarbituric acid) trimethine oxonol [DiBAC 4 (3)] and 3,3′-dipropylthiacarbocyanine iodide [DiSC 3 (5)] was also observed, indicating membrane depolarization .
Biochemical Pathways
The action of this compound affects the integrity of the cytoplasmic membrane, leading to potassium ion efflux from the cytosol into the extracellular matrix . This indicates that cellular damage due to this compound treatment results in the loss of intracellular components .
Result of Action
The result of this compound’s action is the disruption of the cytoplasmic membrane, leading to the loss of intracellular components . This disruption is visualized by the release of calcein from giant unilamellar vesicles . The compound’s antibacterial effect is demonstrated by its ability to disorganize and perturb the cytoplasmic membrane .
Action Environment
It is known that this compound exhibits its antibacterial effects in a variety of environments, including those inhabited by pathogenic bacteria .
Análisis Bioquímico
Biochemical Properties
Nortrachelogenin has been found to interact with various biomolecules, particularly in the context of its antibacterial effects . It has been observed to disrupt the plasma membrane of bacterial cells, leading to an increase in membrane permeability . This disruption allows for the efflux of potassium ions from the cytosol into the extracellular matrix, indicating that cellular damage due to this compound treatment results in the loss of intracellular components .
Cellular Effects
This compound has demonstrated significant effects on various types of cells. In bacterial cells, it has been found to exert antibacterial effects by disorganizing and perturbing the cytoplasmic membrane . In mammalian cells, this compound has been shown to have antitumor activities against breast and lung cancer cells .
Molecular Mechanism
The molecular mechanism of this compound’s action is related to its interaction with the plasma membrane of cells . It disrupts the membrane, leading to increased permeability and the subsequent loss of intracellular components . This disruption of the membrane is thought to be a key factor in this compound’s antibacterial effects .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it has been observed that the compound’s antibacterial effects occur upon treatment and continue as long as the compound is present .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce inflammation. In a study on carrageenan-induced paw inflammation in mice, this compound significantly attenuated the inflammation .
Metabolic Pathways
This compound is produced by secondary metabolic pathways . Detailed information about the specific metabolic pathways that this compound is involved in is currently limited.
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been extensively studied. Given its observed effects on the plasma membrane, it is likely that this compound interacts with the membrane to exert its effects .
Subcellular Localization
Given its observed interactions with the plasma membrane, it is likely that this compound localizes to the membrane to exert its effects .
Aplicaciones Científicas De Investigación
Anti-inflammatory Properties
Nortrachelogenin has been identified as a compound with significant anti-inflammatory effects. In a study involving murine J774 macrophages, it was found to inhibit the expression of key inflammatory mediators such as inducible nitric oxide synthase and cyclooxygenase-2. The compound reduced the production of inflammatory cytokines, including interleukin-6 and monocyte chemotactic protein-1, demonstrating its potential in treating inflammatory diseases .
Case Study: Collagen-Induced Arthritis Model
- Objective : To evaluate the anti-inflammatory effects of this compound in a collagen-induced arthritis (CIA) model.
- Method : Rats were treated with this compound at doses of 50 mg/kg and 100 mg/kg.
- Results : The treatment led to decreased levels of proinflammatory cytokines (IL-6 and TNF-α) and improved joint health compared to untreated CIA rats. The molecular docking studies indicated that this compound binds effectively to sex hormone-binding globulin, inhibiting NFκB activity in macrophages .
Antifungal Activity
Recent research has also highlighted the antifungal properties of this compound. A study examined its efficacy against various pathogenic fungi, revealing that it disrupts fungal cell integrity and inhibits growth.
Case Study: Antifungal Mechanism
- Objective : To investigate the antifungal activity of this compound against pathogenic fungi.
- Method : The study utilized molecular docking techniques to elucidate the mode of action.
- Results : this compound demonstrated potent antifungal activity, suggesting its potential as a natural antifungal agent .
Anticancer Effects
This compound's structural similarity to estrogen has led researchers to explore its role as a selective estrogen receptor modulator (SERM). This characteristic positions it as a candidate for cancer prevention, particularly in hormone-related cancers.
Case Study: Cytotoxic Effects on Cancer Cells
- Objective : To evaluate the cytotoxic effects of this compound on cancer cell lines.
- Method : Various cancer cell lines were treated with different concentrations of this compound.
- Results : The compound exhibited significant cytotoxicity against breast, prostate, and ovarian cancer cells, inducing apoptosis through modulation of key apoptotic proteins .
Pharmacological Mechanisms
The pharmacological mechanisms underlying the effects of this compound are multifaceted:
Q & A
Basic Research Questions
Q. What are the primary mechanisms underlying Nortrachelogenin's anti-inflammatory effects?
this compound exerts anti-inflammatory effects by transcriptionally and post-transcriptionally modulating key enzymes and cytokines. In murine J774 macrophages, it inhibits iNOS protein expression (without affecting mRNA levels) and reduces NO production via proteasome-dependent degradation . It also suppresses mPGES-1 protein expression, thereby lowering PGE2 levels, while leaving COX-2 protein levels unaffected. Additionally, it decreases IL-6 and MCP-1 cytokine production. Methodologically, these effects are validated using ELISA for cytokines, Western blot for protein quantification, and NO detection via Griess assay .
Q. Which experimental models are commonly used to evaluate this compound's anti-inflammatory activity?
Key models include:
- In vitro : LPS-stimulated murine J774 macrophages for assessing cytokine production, enzyme expression (e.g., iNOS, mPGES-1), and signaling pathways .
- In vivo : Carrageenan-induced murine paw edema to measure acute inflammation reduction, with outcomes quantified via plethysmometry and histopathology .
Q. What in vitro assays are critical for evaluating this compound's antifungal efficacy?
Standard assays include:
- Minimum Inhibitory Concentration (MIC) determination against fungal strains like Candida albicans (MIC range: 12.5–25.0 µg/mL) .
- Fluorescence staining (e.g., DAPI for nuclear fragmentation, JC-1 for mitochondrial membrane potential) to detect apoptosis.
- ROS quantification using dichlorofluorescein diacetate (DCFH-DA) and membrane integrity tests with propidium iodide .
Advanced Research Questions
Q. How can researchers address contradictions in this compound's effects on COX-2 protein expression versus enzymatic activity?
While this compound does not alter COX-2 protein levels in macrophages, it may indirectly modulate enzymatic activity through substrate competition or allosteric effects. To resolve this, employ activity-based assays (e.g., COX-2 fluorometric kits) alongside Western blotting. Proteasome inhibitors (e.g., lactacystin) can clarify post-translational regulatory mechanisms, as shown in iNOS studies .
Q. What methodologies are recommended for assessing this compound's impact on mitochondrial dysfunction during apoptosis in fungal cells?
Key techniques include:
- JC-1 staining : To measure mitochondrial membrane depolarization via fluorescence shift (red/green ratio).
- Cytochrome c release assays : Using subcellular fractionation and immunoblotting.
- Caspase activation assays : Fluorogenic substrates (e.g., Ac-DEVD-AMC) to quantify caspase-3/7 activity .
Q. How does the structural configuration of this compound influence its bioactivity across different therapeutic applications?
Stereochemical differences significantly alter bioactivity. For example, (+)-Nortrachelogenin exhibits antileukemic and CNS-depressant effects, while (–)-Nortrachelogenin shows stronger antifungal activity. Structural analogs (e.g., enterolactone) with modified furan rings or hydroxylation patterns can be synthesized and tested using comparative SAR studies and molecular docking .
Q. What strategies can resolve discrepancies between in vitro and in vivo efficacy data for this compound?
- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution via LC-MS/MS.
- Metabolite identification : Use hepatic microsome assays to assess metabolic stability.
- Synergy studies : Test combinatorial effects with antifungals (e.g., amphotericin B) or anti-inflammatories to enhance potency .
Q. Methodological Best Practices
Q. What are the key considerations when designing dose-response studies for this compound in murine models?
- Dose range : Start with in vitro IC50 values (e.g., 12.5–100 µM for IL-6 inhibition) and extrapolate to mg/kg doses using allometric scaling.
- Toxicity screening : Conduct acute toxicity assays (e.g., hemolysis tests, liver/kidney function markers) before longitudinal studies .
- Control groups : Include vehicle controls and positive controls (e.g., dexamethasone for inflammation, fluconazole for antifungal activity) .
Q. How can researchers ensure reproducibility in studies on this compound's mechanisms?
- Standardize compound sourcing : Use NMR and HPLC to verify purity (>95%) and stereochemistry.
- Validate antibodies : Pre-validate antibodies for iNOS, COX-2, and mPGES-1 using knockout cell lines.
- Data transparency : Publish raw datasets (e.g., qPCR Ct values, flow cytometry plots) in supplementary materials .
Comparación Con Compuestos Similares
Structural and Functional Comparison with Similar Lignans
Structural Similarities and Differences
Nortrachelogenin belongs to the dibenzylbutyrolactone lignan subgroup, sharing a core structure with trachelogenin, matairesinol, and arctigenin. Key structural variations include:
- Hydroxylation and methylation patterns: this compound lacks the 4-O-methyl group present in trachelogenin, enhancing its binding flexibility to SHBG .
- Glycosylation: Derivatives like this compound 4-O-β-d-glucopyranoside and nortracheloside differ in sugar moiety attachments (C-4 vs. C-8'), impacting solubility and bioavailability .
Table 1: Structural Comparison of Key Lignans
Compound | Core Structure | Key Substituents | Molecular Formula |
---|---|---|---|
This compound | Dibenzylbutyrolactone | 4,4',8'-trihydroxy-3,3'-dimethoxy | C₂₀H₂₂O₇ |
Trachelogenin | Dibenzylbutyrolactone | 4-O-methyl, 4',8'-dihydroxy-3,3'-dimethoxy | C₂₁H₂₄O₇ |
Matairesinol | Dibenzylbutyrolactone | 4,4'-dihydroxy-3,3'-dimethoxy | C₂₀H₂₂O₆ |
Arctigenin | Dibenzylbutyrolactone | 4-O-methyl, 4'-hydroxy-3,3'-dimethoxy | C₂₁H₂₄O₆ |
Binding Affinity and Mechanism of Action
This compound exhibits superior binding to SHBG compared to trachelogenin and matairesinol, as shown by molecular docking studies:
Table 2: Binding Affinity to SHBG
Compound | Binding Affinity (kcal/mol) | Key Interactions with SHBG |
---|---|---|
(-)-Nortrachelogenin | -7.7 | H-bond with ASN 70; hydrophobic pocket |
Trachelogenin | -7.5 | Hydrophobic interactions only |
Matairesinol | -5.9 | Weak hydrophobic interactions |
Source: Molecular docking via AutoDock Vina .
This compound’s five-membered cyclic ester group inserts into SHBG’s hydrophobic pocket (residues ASP 53, ASN 70, VAL 115), while trachelogenin and matairesinol lack H-bonding capacity .
Antioxidant Activity
Antifungal and Anticancer Efficacy
Natural Abundance and Extraction
This compound is predominant in pine knotwood (>80% of lignan content) , whereas secoisolariciresinol dominates in fir and larch. Its glycosides are abundant in Trachelospermum species .
Propiedades
Número CAS |
34444-37-6 |
---|---|
Fórmula molecular |
C20H22O7 |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
(3S)-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C20H22O7/c1-25-17-8-12(3-5-15(17)21)7-14-11-27-19(23)20(14,24)10-13-4-6-16(22)18(9-13)26-2/h3-6,8-9,14,21-22,24H,7,10-11H2,1-2H3/t14?,20-/m0/s1 |
Clave InChI |
ZITBJWXLODLDRH-LGTGAQBVSA-N |
SMILES |
COC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)O)O |
SMILES isomérico |
COC1=C(C=CC(=C1)CC2COC(=O)[C@@]2(CC3=CC(=C(C=C3)O)OC)O)O |
SMILES canónico |
COC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)O)O |
Key on ui other cas no. |
34444-37-6 |
Pictogramas |
Environmental Hazard |
Sinónimos |
8'-(R)-4,4',8-trihydroxy-3,3'-dimethoxylignanolide dihydro-3-hydroxy-3,4-bis((4-hydroxy-3-methoxyphenyl)methyl)-2(3H)-furanone nortrachelogenin nortrachelogenin, (3R-cis)-isomer wikstromol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.